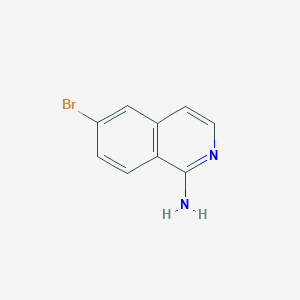
6-Bromoisoquinolin-1-amine
概要
説明
6-Bromoisoquinolin-1-amine: is a chemical compound with the molecular formula C₉H₇BrN₂ and a molecular weight of 223.07 g/mol . It consists of an isoquinoline ring substituted with a bromine atom at the 6th position and an amine group at the 1st position. This compound is primarily used in research and development within the fields of chemistry and biology .
科学的研究の応用
Chemistry:
Building Blocks: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of specific chemical bonds.
Biology:
Biological Probes: Utilized as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine:
Drug Development: Investigated for potential therapeutic properties and used in the development of new pharmaceuticals.
Industry:
Safety and Hazards
作用機序
Target of Action
It is known to inhibit cyp1a2, a member of the cytochrome p450 superfamily of enzymes . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics.
Mode of Action
As a CYP1A2 inhibitor, it likely interacts with the enzyme to prevent it from metabolizing certain substances . This interaction could lead to changes in the bioavailability and efficacy of drugs that are metabolized by CYP1A2.
Pharmacokinetics
The pharmacokinetic properties of 6-Bromoisoquinolin-1-amine include high gastrointestinal absorption and the ability to permeate the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it has good membrane permeability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, factors affecting the expression and activity of CYP1A2, such as age, sex, diet, and exposure to certain medications or environmental pollutants, could potentially influence the compound’s inhibitory effects on this enzyme.
生化学分析
Biochemical Properties
6-Bromoisoquinolin-1-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with proteins and other biomolecules, influencing their function and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cellular responses. Furthermore, it may affect the expression of specific genes, thereby impacting protein synthesis and cellular function . These effects can vary depending on the cell type and the concentration of this compound used in experiments.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors, leading to changes in their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, prolonged exposure to this compound may lead to the accumulation of degradation products, which could have distinct biological activities. Additionally, the temporal dynamics of this compound’s effects can vary depending on the experimental conditions and the specific cellular context .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways . At higher doses, it may induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety profile in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can influence metabolic flux and the levels of specific metabolites within cells. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components . The study of these metabolic pathways is essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of this compound in different cellular compartments. For example, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may influence its intracellular distribution . Understanding these transport mechanisms is important for elucidating the compound’s overall biological effects.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function . This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production . The study of subcellular localization provides insights into the specific roles of this compound in cellular processes.
準備方法
Synthetic Routes and Reaction Conditions:
-
From 6-Bromo-1-chloroisoquinoline:
Reagents: Ammonia, 1,4-dioxane.
Conditions: The reaction mixture is heated at 120°C for 48 hours in a sealed tube.
Procedure: 6-Bromo-1-chloroisoquinoline is reacted with ammonia in 1,4-dioxane. The mixture is then cooled, diluted with water, and extracted with dichloromethane. The organic layers are combined, dried, and concentrated under vacuum.
-
From 6-Bromo-1-chloroisoquinoline with Acetamide:
Reagents: Acetamide, potassium carbonate, ethyl acetate.
Conditions: The reaction mixture is heated at 180°C for 5 hours.
Procedure: 6-Bromo-1-chloroisoquinoline is reacted with acetamide and potassium carbonate in ethyl acetate. After cooling, the mixture is dissolved in ethyl acetate, washed with water and brine, dried over magnesium sulfate, and concentrated.
Industrial Production Methods:
Industrial production methods for 6-Bromoisoquinolin-1-amine are not well-documented in publicly available sources. Typically, such compounds are synthesized in specialized chemical manufacturing facilities following similar synthetic routes as described above, but optimized for large-scale production.
化学反応の分析
Types of Reactions:
-
Substitution Reactions:
Reagents: Various nucleophiles.
Conditions: Typically carried out in polar solvents under reflux conditions.
Products: Substituted isoquinolines depending on the nucleophile used.
-
Oxidation Reactions:
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Carried out in acidic or basic media.
Products: Oxidized derivatives of isoquinoline.
-
Reduction Reactions:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Carried out in anhydrous solvents.
Products: Reduced derivatives of isoquinoline.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines, thiols, or alcohols in polar solvents under reflux.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Various substituted isoquinolines.
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
類似化合物との比較
- 6-Chloroisoquinolin-1-amine
- 6-Fluoroisoquinolin-1-amine
- 6-Iodoisoquinolin-1-amine
Comparison:
- 6-Bromoisoquinolin-1-amine is unique due to the presence of a bromine atom, which can influence its reactivity and interactions compared to other halogenated isoquinolines.
- 6-Chloroisoquinolin-1-amine has a chlorine atom, which is less reactive than bromine.
- 6-Fluoroisoquinolin-1-amine has a fluorine atom, which is smaller and more electronegative than bromine.
- 6-Iodoisoquinolin-1-amine has an iodine atom, which is larger and more reactive than bromine.
These differences in halogen substituents can significantly affect the chemical and biological properties of the compounds.
特性
IUPAC Name |
6-bromoisoquinolin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNNAAGLKCNZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626864 | |
| Record name | 6-Bromoisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215453-26-2 | |
| Record name | 6-Bromo-1-isoquinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215453-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromoisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-6-bromoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


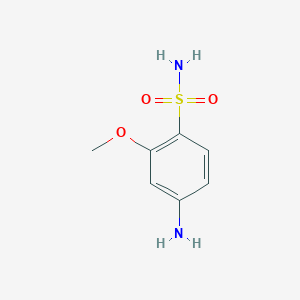
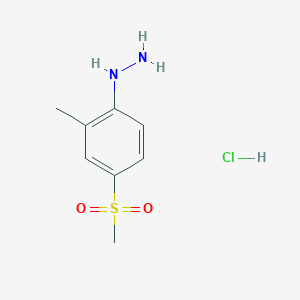
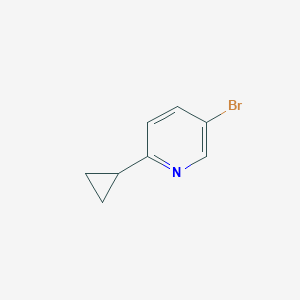

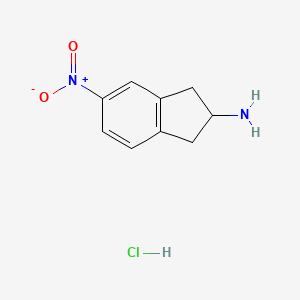
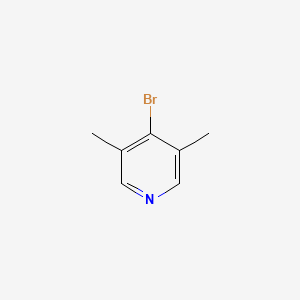
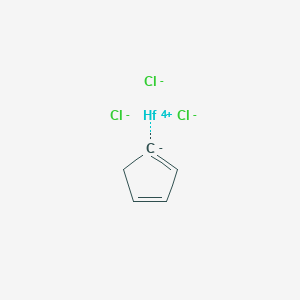

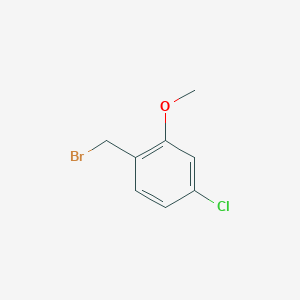
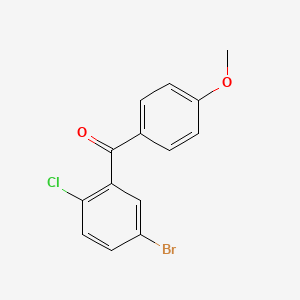
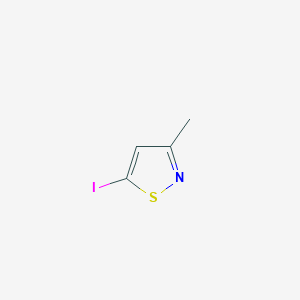
![7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1290140.png)
